molecular formula C15H18N2O5 B11985817 Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate

Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate

Cat. No.: B11985817
M. Wt: 306.31 g/mol
InChI Key: KRGFPYHJKNWOGI-UHFFFAOYSA-N
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Description

Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate group, a tetrahydro-2-furanylmethyl moiety, and an oxoacetylamino linkage. Its molecular formula is C17H22N2O5, and it has a molecular weight of 334.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with oxalyl chloride to form 4-aminobenzoyl chloride. This intermediate is then reacted with tetrahydro-2-furanylmethylamine to form the corresponding amide. Finally, the amide is esterified with methanol in the presence of a suitable catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxoacetylamino group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydro-2-furanylmethyl moiety and oxoacetylamino linkage are particularly noteworthy for their roles in the compound’s reactivity and interactions.

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

methyl 4-[[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]amino]benzoate

InChI

InChI=1S/C15H18N2O5/c1-21-15(20)10-4-6-11(7-5-10)17-14(19)13(18)16-9-12-3-2-8-22-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18)(H,17,19)

InChI Key

KRGFPYHJKNWOGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2

Origin of Product

United States

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